Cilnidipine

Description

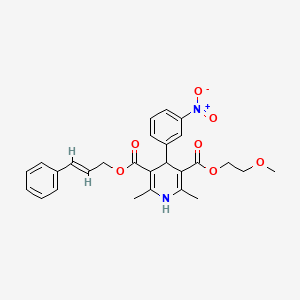

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046309 | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

653ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132203-70-4, 132295-21-7, 132338-87-5 | |

| Record name | Cilnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

110ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthetic Chemistry and Derivatization Strategies of Cilnidipine

Historical and Contemporary Synthetic Routes to Cilnidipine (B1669028)

The synthesis of this compound, chemically known as (±)-(E)-Cinnamyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate, has evolved since its initial development. blogspot.com The foundational approach to constructing the dihydropyridine (B1217469) ring is based on the Hantzsch synthesis, a classic multicomponent reaction. mdpi.com

Multi-Step Synthesis Pathways and Chemical Transformations

The traditional synthesis of this compound involves a multi-step sequence. A common pathway begins with the reaction of methoxyethyl acetoacetate (B1235776) with m-nitrobenzaldehyde to form 2-(3-nitrobenzylidene) methoxyethyl acetoacetate. patsnap.com This intermediate is then reacted with cinnamyl 3-aminocrotonate to yield this compound. patsnap.com

Another established route involves the cyclization of 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester with 2-aminocrotonic acid 2-methoxyethyl ester. blogspot.comnewdrugapprovals.org This condensation reaction is typically carried out by heating the reactants. blogspot.comnewdrugapprovals.org

A key transformation in these syntheses is the Knoevenagel condensation of an aldehyde (m-nitrobenzaldehyde) with a β-ketoester, followed by a Michael addition of an enamine and subsequent cyclization and dehydration to form the dihydropyridine ring.

Key Intermediates Identification and Characterization (e.g., by NMR, MS)

The principal intermediates in this compound synthesis are crucial for ensuring the final product's quality. These include:

2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester : A key precursor formed through the condensation of m-nitrobenzaldehyde and cinnamyl acetoacetate. blogspot.comnewdrugapprovals.org

2-aminocrotonic acid 2-methoxyethyl ester : The enamine component required for the cyclization step. blogspot.comnewdrugapprovals.org

2-(3-nitrobenzylidene) methoxyethyl acetoacetate : An alternative intermediate formed from methoxyethyl acetoacetate and m-nitrobenzaldehyde. patsnap.com

Cinnamyl 3-aminocrotonate : The corresponding enamine partner for the alternative pathway. patsnap.com

The characterization of these intermediates is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm their structure and purity. For instance, ¹H-NMR data can verify the purity of intermediates like the β-keto ester precursor. Additionally, studies have utilized Liquid Chromatography/Q-Orbitrap Mass Spectrometry (LC/Q-Orbitrap MS) to identify and characterize photodegradation impurities of this compound, providing insight into its stability and potential degradation pathways. researchgate.net

| Intermediate | Synthesis Role | Characterization Techniques |

| 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester | Precursor in Hantzsch reaction | NMR, MS |

| 2-aminocrotonic acid 2-methoxyethyl ester | Enamine component for cyclization | NMR, MS |

| 2-(3-nitrobenzylidene) methoxyethyl acetoacetate | Alternative β-ketoester intermediate | NMR, MS |

| Cinnamyl 3-aminocrotonate | Alternative enamine intermediate | NMR, MS |

Optimization of Reaction Conditions and Catalyst Selection (e.g., acylation, ammonization, cyclization, esterification)

Optimization of reaction conditions is paramount for efficient synthesis. Key steps that have been targeted for improvement include:

Ammonization : The preparation of intermediate beta-amino crotonic acid cinnamic ester can be achieved by reacting cinnamic ester with ammonia (B1221849) gas in an alcoholic solvent under controlled temperature conditions (0–5 °C). google.com

Cyclization : The final ring-closure reaction to form the dihydropyridine ring is a critical step. google.com Initially performed by heating at high temperatures (e.g., 120°C), newer methods have focused on using catalysts to improve efficiency. blogspot.comnewdrugapprovals.org For instance, the use of concentrated hydrochloric acid as a catalyst has been shown to shorten reaction times. google.com Another approach employs aluminum isobutoxide as a catalyst in isobutyl alcohol, which reduces reaction time from over 12 hours to 6 hours and increases the isolated yield to 82-85%. Microwave irradiation has also been explored as an energy source to accelerate the Hantzsch reaction, leading to higher yields in shorter time frames.

Esterification : The synthesis of this compound from cinnamyl alcohol involves an esterification step. chinjmap.com

Improved Synthetic Methodologies for Enhanced Yield and Purity

Efforts to refine the synthesis of this compound have focused on increasing yield, improving purity, and reducing costs.

Development of Efficient and Cost-Effective Synthesis Procedures

A significant improvement in the synthesis involves a one-pot, three-component reaction. A Chinese patent describes a method where 2-(3-nitro benzylidene) acetoacetic acid 2-methoxy ethyl ester and beta-amino crotonic acid cinnamic ester react in an alcoholic solvent to produce this compound. google.com This method is noted for its simple route, mild reaction conditions, and easy work-up, making it suitable for industrial production. google.com

The use of inexpensive and common catalysts like concentrated hydrochloric acid also contributes to a more cost-effective process. google.com Furthermore, adding a refining step for the intermediate 2-(3-nitrobenzylidene) methoxyethyl acetoacetate has been shown to simplify the subsequent purification of the final this compound product, leading to higher purity. patsnap.com Purification techniques for the final product, such as using macroporous adsorbent resin, have been developed to achieve purities of not less than 99.6%. google.com

| Method | Key Features | Advantages |

| One-pot, three-component synthesis | Reaction of 2-(3-nitro benzylidene) acetoacetic acid 2-methoxy ethyl ester and beta-amino crotonic acid cinnamic ester in alcohol. google.com | Simple, mild conditions, easy work-up, suitable for industrial scale. google.com |

| Catalysis with Concentrated HCl | Use of concentrated hydrochloric acid as a catalyst for the cyclization step. google.com | Shortens reaction time, cost-effective. google.com |

| Intermediate Refining | Purification of 2-(3-nitrobenzylidene) methoxyethyl acetoacetate before the final reaction. patsnap.com | Simplifies final purification, high product purity. patsnap.com |

| Macroporous Resin Purification | Use of macroporous adsorbent resin for final product purification. google.com | Achieves high purity (≥99.6%). google.com |

Asymmetric Synthesis and Stereochemical Considerations

This compound possesses a chiral center at the C4 position of the dihydropyridine ring, meaning it exists as a racemic mixture of two enantiomers. nih.gov The Hantzsch synthesis typically produces such racemic mixtures. mdpi.com The development of stereoselective synthetic methods is a significant area of research in medicinal chemistry, as enantiomers of 1,4-dihydropyridines often exhibit different biological activities. mdpi.comnih.gov

While specific, industrially applied asymmetric syntheses for this compound are not widely detailed in the provided search results, the broader field of asymmetric synthesis of 1,4-dihydropyridines is well-established. mdpi.com Methodologies include the use of chiral auxiliaries, chiral cyclocondensation partners, and enantioselective organocatalysis. mdpi.com The catalytic asymmetric approach, in particular, is considered highly promising for developing practical and broadly applicable methods for producing chiral dihydropyridines. mdpi.com

Synthesis of Optically Active this compound and Enantiomeric Purity Assessment

The classical Hantzsch synthesis and its subsequent modifications, which are commonly used to create the 1,4-dihydropyridine (B1200194) (DHP) core of drugs like this compound, typically result in a racemic mixture—an equal blend of two enantiomers. mdpi.comresearchgate.net However, since enantiomers of DHP compounds often exhibit different biological activities, the development of methods to produce single, optically active enantiomers is a key priority in medicinal chemistry. mdpi.comresearchgate.net

Several strategies have been developed to obtain enantiopure 1,4-DHP derivatives. These methodologies include:

Resolution of Diastereomeric Salts: This chemical resolution method involves reacting the racemic mixture with an optically active resolving agent, often a chiral acid or base. mdpi.comcutm.ac.in This reaction creates a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by techniques such as fractional crystallization. mdpi.comcutm.ac.in For instance, the resolution of a similar DHP carboxylic acid has been successfully achieved using Cinchona alkaloids like cinchonidine (B190817) and quinidine (B1679956) as resolving agents, yielding high enantiomeric purity. mdpi.comresearchgate.net After separation, the pure enantiomer is recovered from its diastereomeric salt. cutm.ac.in

Enzyme-Catalyzed Kinetic Resolution: This approach utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in the racemic mixture. mdpi.com This allows for the separation of the unreacted enantiomer from the newly formed product.

Asymmetric Synthesis: This involves building the chiral molecule from the ground up using chiral auxiliaries, chiral catalysts, or chiral reagents to guide the reaction towards the formation of a specific enantiomer. mdpi.comcutm.ac.in Organocatalytic methods, in particular, have shown great promise for the direct and enantioselective construction of chiral DHPs. mdpi.com

Enantiomeric Purity Assessment

Once an optically active compound is synthesized or isolated, its purity must be assessed. Enantiomeric purity is often expressed as enantiomeric excess (ee) , which measures the degree to which one enantiomer is present in excess of the other in a mixture. spcmc.ac.in An optically pure sample containing 100% of one enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. spcmc.ac.in

The primary technique for determining the enantiomeric purity of this compound and related compounds is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . rsc.org This method uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected as separate peaks. rsc.org The relative area of these peaks allows for the precise calculation of the enantiomeric excess. Other methods include capillary electrophoresis and spectroscopic techniques. ejpps.onlineresearchgate.net

The following table illustrates the results from a chemical resolution of a racemic 1,4-dihydropyridine carboxylic acid, a structural relative of a this compound precursor, using different resolving agents and solvent conditions.

| Resolving Agent | Solvent (DMF:H₂O) | Yield (%) | Enantiomeric Excess (ee, %) | Absolute Configuration |

|---|---|---|---|---|

| Cinchonidine | 4:1 | 32 | 99.5 | S |

| Cinchonidine | 8:5 | 41 | >99.5 | S |

| Quinidine | 8:5 | 43 | >99.5 | R |

| Quinidine | 1:1 | 46 | 96.6 | R |

Design and Synthesis of this compound Analogues and Derivatives

The this compound scaffold serves as a valuable template for designing new molecules with potentially improved or more specific therapeutic actions.

Researchers have synthesized numerous this compound analogues by modifying its core structure to alter its physicochemical and pharmacological properties. innovareacademics.in Structural modifications can be aimed at enhancing solubility, improving bioavailability, or changing the drug's interaction with its biological targets. innovareacademics.innuph.edu.ua For example, a study identified a this compound analogue, designated CC5 (ZINC101069658), through in silico methods as a promising candidate with an optimal balance of lipophilicity and solubility, potentially offering enhanced therapeutic efficacy for conditions like angina pectoris. innovareacademics.in The development of such analogues often involves a multi-step synthesis process, starting with reactions like the Biginelli reaction to create the dihydropyrimidine (B8664642) nucleus, which is a bioisostere of the dihydropyridine ring in this compound. nih.gov

A significant area of research has been the development of more selective N-type calcium channel blockers derived from the this compound structure. researchgate.net While this compound's dual L/N-type blockade is beneficial, creating analogues that preferentially block N-type channels could lead to drugs with potent analgesic or neuroprotective effects, but with fewer cardiovascular side effects (like hypotension) that are associated with L-type channel blockade. researchgate.netfrontiersin.org

A structure-activity relationship (SAR) study was performed on APJ2708, a derivative of this compound, to identify new compounds with higher specificity for N-type channels. researchgate.net This research led to the discovery of a promising N-type calcium channel blocker, compound 21b . researchgate.net This derivative demonstrated a significantly lower affinity for L-type calcium channels compared to this compound, indicating a successful shift towards N-type selectivity. researchgate.net Specifically, compound 21b was found to have a 1600-fold lower activity against L-type calcium channels than this compound, highlighting its potential as a specific N-type blocker with a reduced impact on the cardiovascular system. researchgate.net Such studies demonstrate that the this compound scaffold is a viable starting point for designing a novel class of N-type selective inhibitors. researchgate.netresearchgate.net

Molecular Pharmacology and Ion Channel Modulation by Cilnidipine

Voltage-Gated Calcium Channel (VGCC) Interaction Profile

Cilnidipine's therapeutic effects are rooted in its ability to modulate the activity of specific VGCCs. Unlike traditional dihydropyridine (B1217469) CCBs that are highly selective for L-type channels, This compound (B1669028) exhibits a broader spectrum of activity. nih.govsaudijournals.com

This compound effectively blocks L-type (Long-lasting) calcium channels, which are densely expressed in vascular smooth muscle cells. patsnap.compatsnap.com The influx of calcium ions through these channels is a critical step in the process of muscle contraction. patsnap.com By binding to the dihydropyridine site on the α1 subunit of L-type channels, this compound inhibits this calcium influx. fda.gov.ph This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in systemic vascular resistance. patsnap.comfda.gov.ph Studies in rat aortic A7r5 cells demonstrated that this compound inhibits L-type channel currents in a dose- and time-dependent manner. nih.gov This action is the primary mechanism behind its blood pressure-lowering effect. japi.org

A key feature that differentiates this compound from many other CCBs is its potent inhibitory effect on N-type (Neural) calcium channels. nih.govpatsnap.com These channels are predominantly located on sympathetic nerve terminals and are crucial for regulating the release of neurotransmitters, such as norepinephrine (B1679862). patsnap.commedsci.orgcardiologyres.org Calcium influx through N-type channels triggers the exocytosis of norepinephrine-containing vesicles. ahajournals.org By blocking these channels, this compound effectively suppresses the release of norepinephrine from sympathetic nerve endings. japi.orgnih.govpatsnap.com This action mitigates the reflex tachycardia (an increase in heart rate) that can occur in response to vasodilation, a common side effect of L-type selective CCBs. fda.gov.phmdpi.com This sympatholytic effect has been demonstrated in various in vitro and in vivo models, including isolated sympathetic neurons and anesthetized rats. nih.govsaudijournals.com

Research indicates that this compound is a potent blocker of both L- and N-type calcium channels, while other dihydropyridines like nifedipine (B1678770) show high selectivity for L-type channels. nih.gov this compound has been shown to suppress Ca2+ influx through N-type and L-type channels almost equally within the same concentration range. fda.gov.ph In one study using rat aortic A7r5 cells, which express multi-subunit L-type channels, this compound showed a half-maximal inhibition (IC50) at 10 nmol/L after 10 minutes of application. nih.gov In contrast, its effect on expressed L-type α1C-b subunits alone was much less potent, suggesting the importance of accessory subunits in its binding and action. nih.gov The inhibitory effect on N-type channels occurs at submicromolar concentrations. nih.gov This dual-blocking capability provides a more comprehensive mechanism for blood pressure control compared to single-channel blockers. japi.orgpatsnap.com

Comparative Inhibitory Effects of this compound

| Channel Type | Location | Primary Effect of Inhibition | Reported Potency/Observations |

|---|---|---|---|

| L-type (Long-lasting) | Vascular Smooth Muscle patsnap.compatsnap.com | Vasodilation, Reduction in Blood Pressure patsnap.comfda.gov.ph | IC50 of 10 nmol/L in rat aortic cells (after 10 min) nih.gov |

| N-type (Neural) | Sympathetic Nerve Terminals patsnap.commedsci.org | Suppression of Norepinephrine Release japi.orgnih.gov | Effective at submicromolar concentrations nih.govsaudijournals.com |

N-type Calcium Channel Inhibition in Sympathetic Nerve Terminals

Mechanisms of Calcium Influx Inhibition at the Molecular Level

This compound, as a dihydropyridine derivative, interacts with a specific receptor site on the VGCC complex to exert its inhibitory effect. fda.gov.ph

The primary target for all dihydropyridine CCBs, including this compound, is the α1 subunit of the L-type calcium channel. nih.govnih.gov This large subunit forms the central pore of the channel and is responsible for its voltage-sensing and ion-conducting properties. nih.goved.ac.uk Dihydropyridines bind to a specific, high-affinity site on the α1 subunit. fda.gov.ph Research on this compound's interaction with L-type channels suggests a complex mechanism. Studies using expressed channel subunits have shown that this compound is significantly less potent at blocking channels composed only of the pore-forming α1C-b subunit compared to native, multi-subunit channels. nih.gov This indicates that the unique, slow-acting inhibitory mechanism of this compound likely involves a complex interaction with both the α1C-b subunit and the accessory β and α2-δ subunits, which are part of the native channel complex. nih.gov

Effects on Neurotransmitter Release Mechanisms

Attenuation of Norepinephrine Release from Sympathetic Nerve Endings

This compound exhibits a unique pharmacological profile by inhibiting N-type voltage-dependent calcium channels, which are predominantly located in peripheral sympathetic neurons. oup.com This action is crucial in regulating the release of norepinephrine from sympathetic nerve endings. oup.com Studies have demonstrated that depolarization-induced norepinephrine release is primarily triggered by calcium influx through N-type, rather than L-type or T-type, calcium channels. ahajournals.org

This compound's blockade of these N-type channels effectively attenuates the release of norepinephrine. nih.gov This mechanism has been observed in various experimental models. For instance, in the rabbit mesenteric artery, this compound inhibited norepinephrine release that was evoked by electrical stimulation. ahajournals.org Similarly, in spontaneously hypertensive rats, vasoconstriction induced by electrical sympathetic nerve stimulation was blocked by this compound. ahajournals.org This inhibitory effect on norepinephrine release from sympathetic nerve endings is considered a key factor in this compound's ability to suppress the pressor response to stressors like acute cold exposure without causing the reflex tachycardia often seen with other dihydropyridine calcium antagonists. oup.comnih.gov In clinical studies with patients having essential hypertension, this compound was shown to suppress cardiac sympathetic overactivity, a finding supported by its effects on metaiodobenzylguanidine (MIBG) kinetics. ahajournals.org

This suppression of sympathetic nerve activity distinguishes this compound from traditional L-type calcium channel blockers like nifedipine. oup.com While both drug types act on L-type channels in vascular smooth muscle, this compound's additional N-type channel blockade provides a direct mechanism to control sympathetic neurotransmission. oup.com

Research Findings on this compound's Effect on Norepinephrine Release

| Experimental Model | Stimulus | Observed Effect of this compound | Reference |

|---|---|---|---|

| Rabbit Mesenteric Artery | Electrical Stimulation | Inhibited [3H]norepinephrine release. | ahajournals.org |

| Spontaneously Hypertensive Rats | Electrical Sympathetic Nerve Stimulation | Blocked vasoconstriction. | ahajournals.org |

| Rats and Humans | Acute Cold Stress | Depressed the pressor response. | oup.comahajournals.org |

| Patients with Essential Hypertension | N/A (Clinical Study) | Suppressed enhanced cardiac sympathetic activity. | ahajournals.org |

Modulation of Glutamate (B1630785) Release in Isolated Nerve Terminals (Synaptosomes)

Research has shown that this compound can modulate the release of the excitatory neurotransmitter glutamate in the central nervous system. nih.gov A study utilizing isolated nerve terminals (synaptosomes) from the rat cerebral cortex found that this compound inhibited the release of glutamate induced by 4-aminopyridine (B3432731) (4-AP) in a concentration-dependent manner. nih.govresearchgate.net

This inhibitory action was linked to a decrease in the elevation of calcium concentration within the synaptosome caused by 4-AP, without altering the synaptosomal membrane potential. nih.gov The effect of this compound on glutamate release was significantly diminished when Cav2.2 (N-type) and Cav2.1 (P/Q-type) channel blockers were present, indicating that this compound's mechanism involves the suppression of these specific presynaptic voltage-dependent calcium channels. nih.gov Furthermore, the presence of a protein kinase A (PKA) inhibitor also reduced this compound's inhibitory effect, suggesting an involvement of the PKA signaling pathway. Conversely, inhibitors of intracellular calcium release or other kinase pathways like mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) did not alter this compound's action. nih.gov These findings suggest that this compound inhibits glutamate release from cortical nerve terminals by suppressing presynaptic N-type and P/Q-type calcium channel activity and involving the PKA pathway. nih.gov

Effect of this compound on Glutamate Release in Rat Cortical Synaptosomes

| Parameter | Finding | Reference |

|---|---|---|

| Glutamate Release | Inhibited in a concentration-dependent manner. | nih.gov |

| Intrasynaptosomal Ca2+ | Reduced the 4-AP-induced elevation. | nih.gov |

| Mechanism of Action | Suppression of presynaptic Cav2.2 (N-type) and Cav2.1 (P/Q-type) Ca2+ channels. | nih.gov |

| Signaling Pathway Involvement | Involves Protein Kinase A (PKA) activity. | nih.gov |

Impact on Catecholamine Secretion from Differentiated PC12 Cells

Studies using nerve growth factor (NGF)-differentiated rat pheochromocytoma (PC12) cells, which serve as a model for sympathetic neurons, have elucidated this compound's impact on catecholamine secretion. ahajournals.orgahajournals.org In these cells, this compound was found to depress high potassium (K+)-evoked dopamine (B1211576) release in a concentration-dependent manner. ahajournals.orgnih.gov This inhibitory effect was observed in both NGF-treated and untreated PC12 cells. ahajournals.org

The mechanism behind this inhibition is this compound's potent blockade of N-type calcium channels. ahajournals.orgresearchgate.net In differentiated PC12 cells, the influx of calcium that triggers catecholamine secretion occurs through multiple types of calcium channels, including L-type and N-type. ahajournals.org While the L-type channel blocker nifedipine showed markedly weaker inhibition of dopamine release in these differentiated cells, this compound effectively blocked the nifedipine-resistant component of calcium influx, which is mediated by N-type channels. ahajournals.orgahajournals.org Electrophysiological measurements confirmed that this compound at concentrations of 1 and 3 μmol/L strongly blocked the N-type calcium current. ahajournals.orgahajournals.org This dual blockade of both L- and N-type calcium channels explains its potent inhibitory effect on catecholamine secretion from these neuron-like cells. ahajournals.orgkjpp.net

Comparative Effects of this compound and Nifedipine on Differentiated PC12 Cells

| Compound | Effect on Dopamine Release | Effect on Ca2+ Channel Type | Reference |

|---|---|---|---|

| This compound | Strong, concentration-dependent depression. | Potent inhibitor of both L-type and N-type channels. | ahajournals.orgahajournals.orgnih.gov |

| Nifedipine | Weak inhibition in differentiated cells. | Selective L-type channel inhibitor. | ahajournals.orgahajournals.org |

Interaction with Other Receptor Systems and Ion Channels

Inhibition of Microglial P2X7 Receptors and Associated Inflammatory Responses

Beyond its well-established role as a calcium channel blocker, this compound has been identified as an inhibitor of the P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on immune cells like microglia in the central nervous system. nih.govnih.gov The activation of microglial P2X7Rs is a key step in neuroinflammation, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.govscite.ai

A high-throughput screening of a library of clinically approved drugs revealed that this compound has an inhibitory effect on both rodent and human P2X7Rs. nih.govnih.gov This effect appears to be unique among calcium channel blockers. nih.gov In primary cultures of rat microglial cells, this compound was shown to inhibit P2X7R-mediated calcium responses and the subsequent release of IL-1β. nih.govfrontiersin.org This action is significant as the P2X7R/IL-1β signaling pathway in microglia is implicated in the pathogenesis of conditions like neuropathic pain. frontiersin.orgfrontiersin.org The intrathecal administration of this compound in a rat model of neuropathic pain led to a reversal of nerve injury-induced mechanical hypersensitivity, further supporting the therapeutic potential of its P2X7R inhibition. nih.govnih.gov

Summary of this compound's Action on Microglial P2X7 Receptors

| Target | Cell Type | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|---|

| P2X7 Receptor | Primary Rat Microglia | Inhibited P2X7R-mediated Ca2+ responses. | Inhibited IL-1β release. | nih.govnih.govfrontiersin.org |

| P2X7 Receptor | Rat Model of Neuropathic Pain | Inhibitory | Reversal of mechanical hypersensitivity. | nih.gov |

Intracellular Signaling Pathway Modulation

Activation of PI3K-AKT Pathway

This compound has been shown to exert neuroprotective effects through the modulation of intracellular survival signals, specifically by activating the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. nih.govnih.gov This pathway is fundamental for promoting cell survival and inhibiting apoptosis (programmed cell death). researchgate.net

In studies using neuronally differentiated PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced injury, pretreatment with this compound increased the expression of key proteins in the PI3K pathway. nih.gov This included an increase in p85αPI3K, phosphorylated Akt (p-Akt), and phosphorylated glycogen (B147801) synthase kinase-3β (p-GSK-3β). nih.gov The activation of Akt and subsequent phosphorylation of GSK-3β are critical steps that inhibit apoptotic signaling. researchgate.netahajournals.org

Furthermore, this compound treatment led to a decrease in the levels of proteins associated with cell death, such as cytosolic cytochrome c, activated caspase-3, and cleaved poly (ADP-ribose) polymerase (PARP). nih.gov In an animal model of cerebral infarction, this compound treatment also resulted in increased expression of phosphorylated Akt and Bcl-2 (an anti-apoptotic protein), and decreased expression of Bax (a pro-apoptotic protein) and cleaved caspase-3, ultimately reducing infarct volume. nih.govahajournals.org These findings indicate that this compound's activation of the PI3K/Akt pathway contributes significantly to its neuroprotective properties. nih.govahajournals.org

Modulation of the PI3K-Akt Pathway by this compound

| Protein | Effect of this compound Treatment | Functional Role | Reference |

|---|---|---|---|

| Phosphorylated Akt (p-Akt) | Increased | Promotes cell survival, inhibits apoptosis. | nih.govahajournals.org |

| Phosphorylated GSK-3β (p-GSK-3β) | Increased | Inactivation of pro-apoptotic GSK-3β. | nih.govahajournals.org |

| Bcl-2 | Increased | Anti-apoptotic protein. | researchgate.netahajournals.org |

| Bax | Decreased | Pro-apoptotic protein. | researchgate.netahajournals.org |

| Cleaved Caspase-3 | Decreased | Executioner caspase in apoptosis. | nih.govahajournals.org |

Inhibition of p38 MAPK Pathway Activity

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular functions, including proliferation, differentiation, inflammation, and apoptosis. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines and plays a significant role in viral entry and host immune response. nih.govresearchgate.net Research indicates that this compound can exert an inhibitory effect on this pathway. nih.gov

Studies have shown that this compound effectively inhibits the phosphorylation of the p38 protein (p-p38). nih.gov This action disrupts the subsequent activation of the MAPK pathway. nih.gov For instance, in the context of an influenza A virus (IAV) infection, which typically activates the p38 MAPK pathway to facilitate viral endocytosis, treatment with this compound was found to suppress this activation. nih.govresearchgate.net The inhibitory effect of this compound on the p38 MAPK pathway is believed to be a key mechanism through which it can impede the initial stages of viral infection by disrupting viral uptake into the host cell. nih.govresearchgate.net This inhibition is a component of this compound's broader impact on cellular signaling, alongside its effects on pathways like PI3K-AKT. nih.gov

Selective Suppression of Hypoxia-Inducible Factor 1 (HIF-1) Activity in Vascular Cells

Hypoxia-inducible factor 1 (HIF-1) is a critical transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). mdpi.com It is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. mdpi.com Under hypoxic conditions, HIF-1α stabilizes and promotes the transcription of genes involved in angiogenesis, metabolism, and cell survival. mdpi.com

This compound has been demonstrated to selectively suppress the activity of HIF-1, particularly in vascular cells. nih.gov This effect has been observed in various cell types, including human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs). nih.gov Research shows that this compound's inhibitory action is not dependent on its effects on calcium homeostasis but rather stems from its ability to block the synthesis of the HIF-1α protein. nih.gov This is achieved by inhibiting the activity of the Akt and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Consequently, the expression of genes downstream of HIF-1 is also suppressed in a cell-type-specific manner. nih.gov

Table 1: Effect of this compound on HIF-1 Activity in Vascular Cells

| Cell Type | Effect of this compound | Mechanism of Action | Citation |

|---|---|---|---|

| Human Aortic Smooth Muscle Cells (HASMCs) | Suppressed HIF-1 activity and expression of downstream genes. | Inhibition of Akt and MAPK activity, leading to blocked synthesis of HIF-1α protein. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed HIF-1 activity and expression of downstream genes. | Inhibition of Akt and MAPK activity, leading to blocked synthesis of HIF-1α protein. | nih.gov |

Effects on GSK-3β and Bcl-2/Bax Expression

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, including cell apoptosis. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central regulators of the mitochondrial death pathway. nih.gov The ratio of Bcl-2 to Bax is a critical determinant of cell survival or death.

This compound has been shown to modulate the expression and activity of these key proteins, suggesting a role in promoting cell survival. ahajournals.orgresearchgate.net In a rat model of cerebral ischemia, this compound treatment resulted in an increased expression of phosphorylated (inactivated) GSK-3β and the anti-apoptotic protein Bcl-2. ahajournals.orgresearchgate.net Concurrently, the expression of the pro-apoptotic protein Bax was decreased. ahajournals.orgresearchgate.net This shift in the Bcl-2/Bax ratio towards survival is part of the neuroprotective effects attributed to this compound, which are mediated through the activation of the PI3K/Akt signaling pathway. ahajournals.orgresearchgate.net Akt, once activated, phosphorylates and inactivates GSK-3β, which in turn can no longer promote the pro-apoptotic functions of proteins like Bax. nih.govahajournals.org Similar effects on the Bax/Bcl-2 ratio have also been observed in models of contrast-induced nephropathy, where this compound alleviated tubular cell apoptosis. nih.gov

Table 2: Effects of this compound on Key Apoptotic and Survival Proteins

| Protein | Effect of this compound Treatment | Cellular Pathway | Model System | Citation |

|---|---|---|---|---|

| Phosphorylated GSK-3β | Increased expression | PI3K/Akt Pathway | Rat model of cerebral infarction | ahajournals.org, researchgate.net |

| Bcl-2 | Increased expression | PI3K/Akt Pathway | Rat model of cerebral infarction | ahajournals.org, researchgate.net |

| Bax | Decreased expression | PI3K/Akt Pathway | Rat model of cerebral infarction | ahajournals.org, researchgate.net |

Structure Activity Relationship Sar Studies of Cilnidipine Analogues

Identification of Structural Moieties Critical for L-type Calcium Channel Activity

The activity of cilnidipine (B1669028) and its analogues at the L-type calcium channel is largely dictated by the integrity of the 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold, a feature common to this class of calcium channel blockers. nuph.edu.ua SAR studies reveal several critical structural elements for potent L-type channel inhibition:

The 1,4-Dihydropyridine Ring: This central heterocyclic ring is the foundational pharmacophore.

C4 Position Phenyl Ring: A substituted phenyl ring at the C4 position of the dihydropyridine (B1217469) core is essential for optimal activity. nuph.edu.ua The nature and position of the substituent on this phenyl ring can modulate potency. For instance, the prototype of the class, nifedipine (B1678770), features an ortho-nitrophenyl group. nuph.edu.ua

Ester Groups at C3 and C5: The presence of ester groups at these positions is a common feature. The nature of the ester's alkyl chain can influence the drug's pharmacokinetic and pharmacodynamic properties.

Substituents at C2 and C6: Small alkyl groups, typically methyl groups, are generally found at these positions. It has been shown that substitution at the C6 position can directly affect the sensitivity of L-type channel inhibition. mdpi.com

In quantitative structure-activity relationship (QSAR) studies on a series of 36 dihydropyridine derivatives, including this compound analogues, several physicochemical parameters were found to correlate with L-type calcium channel blocking activity. ijptjournal.com These studies indicated that factors such as hydrophobicity, molecular volume, the number of hydrogen bond acceptor atoms, and refractivity are significant. ijptjournal.com Notably, the number of rotatable bonds was found to be inversely proportional to the biological activity, suggesting that conformational rigidity is favorable for L-type channel binding. ijptjournal.com

| Structural Moiety | Importance for L-type Activity | Reference |

|---|---|---|

| 1,4-Dihydropyridine Core | Essential foundational scaffold. | nuph.edu.ua |

| C4-Phenyl Group | Critical for optimizing activity; substitution modulates potency. | nuph.edu.ua |

| C3/C5 Ester Groups | Important for activity; side chains influence pharmacokinetics. | General DHP SAR |

| C2/C6 Alkyl Groups | Typically small alkyl groups (e.g., methyl). C6 substitution can alter inhibition sensitivity. | mdpi.com |

| Conformational Rigidity | A lower number of rotatable bonds correlates with higher activity. | ijptjournal.com |

Identification of Structural Moieties Critical for N-type Calcium Channel Activity

This compound's unique clinical profile stems from its ability to also block N-type calcium channels, an action not prominent in earlier dihydropyridines. researchgate.net This N-type channel inhibition is linked to its neuroprotective and analgesic effects. nih.gov SAR studies aimed at optimizing N-type channel blockade have identified distinct structural requirements compared to those for L-type channels.

A key series of studies focused on modifying this compound derivatives to enhance N-type selectivity. nih.govresearchgate.net Researchers performed SAR studies on a derivative of this compound, known as APJ2708, by modifying the ester side chains at the C3 and C5 positions and the substituent at the C2 position of the 1,4-DHP ring. nih.gov

The critical findings from these studies were:

C3-Ester Side Chain: Modifications to the ester group at the C3 position were found to be highly influential on N-type channel blocking activity.

C5-Ester Side Chain: The cinnamyl ester at the C5 position, a characteristic feature of this compound, is important, but modifications to the C3 side chain proved more critical for tuning selectivity.

C2-Position Substituent: Alterations at this position also contributed to the differential activity between L- and N-type channels.

Through these systematic modifications, a promising N-type selective blocker, designated as compound 21b , was identified. nih.gov This compound demonstrated potent N-type calcium channel inhibitory activity while having a 1600-fold lower affinity for L-type calcium channels compared to this compound. nih.govresearchgate.net This highlights that subtle changes to the ester side chains can dramatically shift the selectivity profile away from the classic L-type antagonism towards N-type blockade.

| Structural Moiety | Importance for N-type Activity | Reference |

|---|---|---|

| C3-Ester Group | Modifications are highly influential in determining N-type blocking potency and selectivity. | nih.gov |

| C5-Ester Group (Cinnamyl) | A key feature derived from this compound, but less critical for selectivity tuning than the C3 position. | nih.gov |

| C2-Position Substituent | Modifications contribute to differentiating between L- and N-type channel activity. | nih.gov |

Rational Design Principles for Developing Selective VGCC Blockers

The development of selective VGCC blockers from the this compound scaffold is guided by the differential SAR between L- and N-type channels. The goal is to design molecules that retain or enhance affinity for the desired channel (e.g., N-type) while minimizing activity at others (e.g., L-type) to reduce cardiovascular side effects. nih.gov

The successful development of highly selective N-type channel blockers from a this compound template demonstrates a clear strategy for rational drug design. nih.gov The primary approach involves exploiting the structural differences in the binding pockets of L- and N-type channels through targeted chemical modifications.

The key strategy revolves around the modification of the ester side chains at the C3 and C5 positions of the 1,4-DHP ring. The discovery that compound 21b is a potent and selective N-type blocker was the culmination of a systematic exploration of these side chains. nih.govresearchgate.net The research that led to this compound started with a this compound derivative and systematically altered the substituents. This process revealed that by carefully selecting the chemical nature of the ester groups, it is possible to dramatically decrease L-type channel affinity while preserving or even enhancing N-type channel affinity. nih.gov This suggests that the N-type channel's binding site can accommodate different structural features in this region of the molecule compared to the L-type channel's binding site.

Therefore, the core principle for enhancing N-type selectivity is the targeted derivatization of the C3 and C5 ester functionalities , moving away from the traditional structures optimized for L-type blockade.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational methods, particularly QSAR, have been invaluable in understanding and predicting the activity of this compound analogues. ijptjournal.comresearchgate.net These approaches translate the chemical structures of a series of compounds into numerical descriptors and then use statistical methods to build a mathematical model that correlates these descriptors with biological activity. researchgate.net

2D-QSAR models have been successfully developed for both L-type and N-type calcium channel blocking activities of dihydropyridine derivatives. ijptjournal.comresearchgate.net

For L-type channel activity , a QSAR model was developed using a dataset of 36 dihydropyridine derivatives. ijptjournal.com This model demonstrated that biological activity could be successfully predicted using descriptors such as hydrophobicity, molecular volume, and the number of rotatable bonds. ijptjournal.com

For N-type channel activity , a more extensive QSAR analysis was performed on a dataset of 104 molecules. researchgate.net A 2D-QSAR model was generated using multiple linear regression (MLR), which identified three key descriptors that govern the N-type blocking activity. researchgate.net Another study used a genetic function approximation (GFA) method on a training set of 83 molecules, which was validated by a test set of 21 molecules. researchgate.net This model identified five important descriptors for N-type channel blocking activity: Atype_C_24, Atype_N_68, Rotlbonds (number of rotatable bonds), S_sssN (sum of E-state indices for N atoms), and ADME_Solubility. researchgate.net

The statistical robustness of these models, indicated by high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), confirms their predictive power. researchgate.netresearchgate.net For one MLR-based 2D-QSAR model for N-type blockers, the r² value was 0.9176, indicating a strong correlation between the selected physicochemical parameters and the biological activity. researchgate.net

These QSAR models serve as powerful tools. They not only provide insight into the physicochemical properties that are crucial for channel blockade but also allow for the virtual screening and prediction of the activity of newly designed this compound derivatives before their synthesis, accelerating the discovery of more potent and selective compounds. ijptjournal.com

| Model Type | Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | r² (coefficient of determination) | 0.9176 | Indicates a very strong correlation between the model's descriptors and the observed N-type channel blocking activity. | researchgate.net |

| q² (cross-validation) | > 0.6673 | Demonstrates good predictive ability of the model on new data. | researchgate.net | |

| Genetic Function Approximation (GFA) | r² (training set, n=83) | 0.798 | Shows a good fit of the model for the training data. | researchgate.net |

| q² (leave-one-out) | 0.769 | Indicates strong internal predictive validity of the model. | researchgate.net |

Preclinical Pharmacological Investigations and Mechanistic Insights

In Vitro Cellular Models for Mechanistic Elucidation

To dissect the specific actions of Cilnidipine (B1669028) at a cellular level, researchers have employed a range of specialized cell culture models. These systems allow for the precise study of the drug's interaction with specific channel subtypes and its downstream effects on cellular function, independent of systemic physiological responses.

Investigations using sympathetic neurons have been fundamental in demonstrating this compound's action on N-type calcium channels. In studies on isolated sympathetic neurons from Wistar rats, sub-micromolar concentrations of this compound were shown to effectively suppress N-type Ca2+ channel currents. nih.gov This inhibitory effect on neuronal calcium channels is a distinguishing feature compared to other dihydropyridines, such as nifedipine (B1678770), which primarily target L-type channels. nih.gov The blockade of N-type calcium channels at sympathetic nerve endings is believed to be the mechanism responsible for attenuating the release of neurotransmitters like norepinephrine (B1679862). nih.gov Electrophysiological studies in rat superior cervical ganglion neurons further confirmed a potent N-type calcium channel inhibitory activity. caymanchem.com

The human neuroblastoma cell line IMR-32, which expresses N-type calcium channels, has served as a valuable human-derived model for studying this compound's effects. nih.govpnrjournal.com Research has confirmed that this compound inhibits N-type Ca2+ channels in these cells. nih.govjci.org Using fura-2 (B149405) microfluorimetry to measure intracellular calcium concentrations, studies demonstrated that this compound suppressed the elevation in intracellular Ca2+ induced by potassium chloride (KCl). nih.gov This suppressive effect was significantly negated by pretreatment with ω-conotoxin GVIA, a selective N-type Ca2+ channel blocker, confirming the target of this compound's action. nih.gov These findings in a human neuronal cell line underscore the potential of this compound to modulate sympathetic nerve activity and suggest a basis for its neuroprotective properties. nih.gov

| Cell Line | Key Findings | Implication | References |

| IMR-32 | Inhibits N-type Ca2+ channels; suppresses KCl-induced increase in intracellular Ca2+. | Demonstrates anti-sympathetic action in a human neuronal model. | nih.govnih.govjci.org |

PC12 cells, derived from a rat pheochromocytoma, can be differentiated with nerve growth factor (NGF) to acquire characteristics similar to sympathetic neurons, including the prominent expression of N-type Ca2+ channels. researchgate.netcore.ac.uk In this differentiated state, PC12 cells have been used extensively to model neuronal catecholamine release. Studies have shown that this compound effectively inhibits the high K+-stimulated release of dopamine (B1211576) from NGF-differentiated PC12 cells in a concentration-dependent manner. researchgate.netresearchgate.netnih.gov In contrast, the inhibitory effect of the L-type selective blocker nifedipine is markedly reduced in these differentiated cells. researchgate.netresearchgate.netnih.gov

Whole-cell patch-clamp techniques have further dissected the specific channel contributions, revealing that the high-voltage-activated Ca2+ currents in these cells are composed of L-type, N-type, and residual components. researchgate.netresearchgate.net this compound was found to potently block the N-type current component, providing direct electrophysiological evidence for its mechanism of action in reducing catecholamine secretion. researchgate.netresearchgate.net These results support the hypothesis that by blocking N-type Ca2+ channels, this compound inhibits neurotransmitter release from sympathetic neuron-like cells. researchgate.netmdpi.com

This compound's primary vasodilatory effect is mediated through its action on L-type calcium channels in vascular smooth muscle cells. By binding to the dihydropyridine (B1217469) site on these channels, it inhibits the influx of Ca2+, which is necessary for muscle contraction. scielo.br This inhibition leads to the relaxation of vascular smooth muscle, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. scielo.br

Recent preclinical investigations have uncovered a novel mechanism of this compound involving microglial cells, the resident immune cells of the central nervous system. In primary cultured rat microglial cells, this compound has been shown to inhibit P2X7 receptors (P2X7R), a type of ATP-gated ion channel. The activation of microglial P2X7R is linked to neuroinflammatory processes, including the release of pro-inflammatory cytokines. Studies demonstrated that this compound inhibited P2X7R-mediated calcium responses and the subsequent release of interleukin-1β (IL-1β), a key inflammatory mediator. This inhibitory effect on the microglial P2X7R/IL-1β signaling pathway is distinct from its actions on voltage-gated calcium channels and suggests a potential therapeutic role for this compound in conditions involving neuroinflammation, such as neuropathic pain.

Vascular Smooth Muscle Cells and Endothelial Cells

In Vivo Animal Models for Pathophysiological Mechanisms

A variety of animal models have been instrumental in confirming the pathophysiological significance of this compound's dual-channel blockade observed in vitro. These models, representing different forms and complications of hypertension, have provided crucial insights into the drug's systemic effects.

In spontaneously hypertensive rats (SHR), the most widely used model for essential hypertension, this compound produces a slow-onset and long-lasting antihypertensive effect. scielo.br Importantly, it suppresses the pressor response to sympathetic nerve stimulation and inhibits the release of norepinephrine, actions consistent with its N-type channel blockade. scielo.br Furthermore, in SHR models, this compound has been shown to suppress the renin-angiotensin-aldosterone system (RAAS) and protect against podocyte disorders. Its efficacy has also been confirmed in other hypertension models, including renal hypertensive rats and dogs, and DOCA-salt hypertensive rats. researchgate.netscielo.br

The neuroprotective effects of this compound have been demonstrated in stroke-prone spontaneously hypertensive rats (SHRSP), where its administration delayed the onset of stroke and improved survival rates. scielo.br In a rat model of focal brain ischemia, this compound reduced the cerebral infarct size, an effect not observed with an equipotent L-type-selective blocker, highlighting the contribution of N-type channel inhibition to neuroprotection.

In models of hypertension-related end-organ damage, this compound has shown protective effects. In a rabbit model of myocardial infarction, it was found to suppress ischemia/reperfusion arrhythmias. In Dahl salt-sensitive rats fed a high-sucrose diet, a model for metabolic syndrome, this compound prevented renal injury by suppressing sympathetic hyperactivity, an effect not seen with the L-type blocker amlodipine (B1666008).

Finally, aligning with the in vitro findings in microglia, studies in a rat model of neuropathic pain showed that intrathecal administration of this compound led to a reversal of nerve injury-induced mechanical hypersensitivity, supporting its potential role in pain modulation through the inhibition of neuroinflammatory pathways.

| Animal Model | Key Research Findings | Pathophysiological Relevance | References |

| Spontaneously Hypertensive Rat (SHR) | Slow, long-lasting antihypertensive effect; suppresses sympathetic pressor response and norepinephrine release. | Models essential hypertension and sympathetic overactivity. | scielo.br |

| Stroke-Prone SHR (SHRSP) | Delayed onset of cerebral hemorrhage and stroke; improved survival. | Models hypertensive stroke complications. | scielo.br |

| DOCA-Salt Hypertensive Rat | Demonstrated antihypertensive effect; improved cardiovascular remodeling via increased eNOS and decreased endothelin-1 (B181129) expression. | Models salt-sensitive, volume-dependent hypertension. | researchgate.netscielo.br |

| Rat Focal Brain Ischemia Model | Reduced cerebral infarct size. | Demonstrates neuroprotection beyond blood pressure lowering. | |

| Dahl Salt-Sensitive Rat (High Sucrose) | Suppressed renal injury and urinary norepinephrine excretion. | Models metabolic syndrome and associated renal damage. | |

| Rat Neuropathic Pain Model | Reversed mechanical hypersensitivity after intrathecal administration. | Links anti-neuroinflammatory action to pain relief. |

Models of Neuropathic Pain and Antinociceptive Mechanisms

This compound, a dihydropyridine derivative, has demonstrated notable antinociceptive effects in various preclinical models of neuropathic pain. nih.gov Its mechanism of action is primarily attributed to its ability to block both L-type and N-type voltage-gated calcium channels (VGCCs). nih.govmdpi.com The blockade of N-type VGCCs, in particular, is crucial for its analgesic properties as these channels are key contributors to nociceptive signal transmission in the dorsal horn of the spinal cord. nih.govmdpi.com

Spinal Nerve Ligation Models (e.g., in rats)

In rat models of neuropathic pain induced by spinal nerve ligation and transection, intrathecal administration of this compound has been shown to alleviate mechanical pain hypersensitivity. nih.govresearchgate.net This model is one of the most frequently used to study neuropathic pain. nih.govresearchgate.net Studies have shown that nerve injury leads to a decreased threshold for hind paw withdrawal from mechanical stimulation. nih.govresearchgate.net Intrathecal this compound significantly suppressed this nerve injury-induced mechanical hypersensitivity. nih.govresearchgate.net

Furthermore, daily intrathecal administration of this compound in nerve-injured rats from day one to seven post-injury significantly suppressed the decrease in paw withdrawal threshold on days five and seven. nih.gov This suggests that this compound has an alleviating effect on the behavioral hypersensitivity associated with neuropathic pain. researchgate.net

The antinociceptive effects in these models are linked to this compound's dual-channel blockade. While both N-type and L-type VGCCs are implicated in pain pathways, the N-type channel blockade appears more critical for alleviating allodynia and hyperalgesia in neuropathic pain without affecting normal pain perception. nih.gov In contrast, a selective L-type VGCC blocker, nicardipine (B1678738), only attenuated mechanical hyperalgesia but not allodynia in the same model. nih.gov

A novel mechanism contributing to this compound's effects in neuropathic pain involves its inhibitory action on microglial P2X7 receptors. nih.govresearchgate.net Activation of these receptors on microglia, the resident immune cells of the central nervous system, leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), which is implicated in neuroinflammation and neuropathic pain. nih.govresearchgate.netmdpi.com this compound has been found to inhibit these P2X7R-mediated responses, including Ca2+ influx and IL-1β release from microglia. nih.govresearchgate.net This action on microglia likely contributes to its ability to reverse mechanical hypersensitivity. nih.govfrontiersin.org

Table 1: Effects of this compound in Spinal Nerve Ligation Models

| Parameter | Observation | Implication | Citation(s) |

|---|---|---|---|

| Mechanical Hypersensitivity | Intrathecal this compound significantly suppressed nerve injury-induced mechanical hypersensitivity. | Alleviation of a key symptom of neuropathic pain. | nih.govresearchgate.net |

| Pain Development | Daily intrathecal this compound suppressed the decrease in paw withdrawal threshold on days 5 and 7 post-injury. | Potential to mitigate the development of neuropathic pain. | nih.gov |

| Microglial P2X7 Receptors | This compound inhibits P2X7 receptor-mediated Ca2+ responses and IL-1β release in microglia. | A novel anti-inflammatory mechanism contributing to its analgesic effect. | nih.govresearchgate.netfrontiersin.org |

| VGCC Blockade | Attenuated mechanical allodynia and hyperalgesia, primarily through N-type channel blockade. | N-type VGCCs are a key target for neuropathic pain relief. | nih.gov |

Formalin-Induced Nociception Models

The formalin test in mice is another model where this compound has demonstrated significant analgesic effects. nih.gov This test involves two distinct phases of nociceptive behavior (licking and biting of the injected paw), representing direct chemical irritation and subsequent inflammatory pain. Intrathecally injected this compound has been shown to have a significant analgesic effect in this model. nih.gov

The mechanism in this model is also tied to the blockade of voltage-gated calcium channels, which inhibits nociceptive synaptic transmission. impactfactor.org Specifically, this compound significantly suppresses N-type currents in dorsal root ganglion (DRG) cells, which attenuates synaptic neurotransmission from these primary afferent neurons. nih.gov This action is believed to be a key reason for the suppression of formalin-induced nociception.

Models of Ischemic Brain Injury and Neuroprotective Mechanisms

This compound has been investigated for its neuroprotective potential in the context of ischemic brain injury, a condition that can lead to permanent neuronal loss. ahajournals.orgresearchgate.net Its dual L- and N-type calcium channel blocking activity, along with its ability to reduce oxidative stress, are central to its neuroprotective effects. ahajournals.orgresearchgate.netresearchgate.net

Middle Cerebral Artery Occlusion (MCAO) Models

In rat models of focal brain ischemia created by middle cerebral artery occlusion (MCAO), this compound has demonstrated significant neuroprotective effects. ahajournals.orgresearchgate.netnih.gov Following a two-hour occlusion and subsequent reperfusion, treatment with this compound led to a significantly reduced infarct volume compared to control groups. ahajournals.orgresearchgate.net This reduction in brain damage was evident on FLAIR MRI scans performed 24 hours after the ischemic event. ahajournals.orgresearchgate.net

The neuroprotective mechanisms of this compound in the MCAO model are multifaceted. A key pathway involved is the activation of the PI3K/Akt signaling pathway. ahajournals.orgresearchgate.net this compound treatment was associated with increased expression of phosphorylated Akt (Ser473) and phosphorylated GSK-3β, as well as the anti-apoptotic protein Bcl-2. ahajournals.orgresearchgate.net Concurrently, it decreased the expression of the pro-apoptotic protein Bax and cleaved caspase-3. ahajournals.orgresearchgate.net These changes collectively suggest that this compound promotes neuronal survival by activating pro-survival signaling and inhibiting apoptotic pathways. ahajournals.orgresearchgate.netnih.gov

Furthermore, this compound treatment significantly decreased the number of TUNEL-positive cells, an indicator of apoptotic cell death, in the ischemic brain. ahajournals.orgresearchgate.net Studies have also pointed to this compound's ability to scavenge free radicals, thereby reducing oxidative stress, which is a major contributor to ischemic brain damage. nih.govexonpublications.com This antioxidant effect, combined with the activation of survival signals and inhibition of death signals, underlies its neuroprotective action. nih.govresearchgate.net

Table 2: Neuroprotective Effects of this compound in MCAO Models

| Parameter | Observation | Mechanism | Citation(s) |

|---|---|---|---|

| Infarct Volume | Significantly reduced in this compound-treated rats compared to controls. | Activation of pro-survival pathways and reduction of cell death. | ahajournals.orgresearchgate.net |

| Apoptosis | Decreased number of TUNEL-positive cells; decreased Bax and cleaved caspase-3. | Inhibition of apoptotic cell death cascades. | ahajournals.orgresearchgate.net |

| PI3K/Akt Pathway | Increased phosphorylation of Akt and GSK-3β; increased Bcl-2 expression. | Activation of the PI3K pro-survival signaling pathway. | ahajournals.orgresearchgate.net |

| Oxidative Stress | Reduced free radical levels. | Scavenging of free radicals, mitigating oxidative damage. | nih.govresearchgate.net |

Models of Renal Injury and Renoprotective Mechanisms

This compound exhibits renoprotective properties, which are attributed to its unique pharmacological profile of blocking both L- and N-type calcium channels. saudijournals.comnih.gov This dual blockade allows for favorable effects on renal hemodynamics and the sympathetic nervous system. saudijournals.comahajournals.org

Hydronephrotic Kidney Models

In the in vitro isolated perfused hydronephrotic kidney model, this compound has been shown to elicit a predominant vasodilatory action on the afferent arterioles. saudijournals.comahajournals.org However, in in vivo hydronephrotic kidney models in anesthetized rats, this compound dilates both afferent and efferent arterioles. saudijournals.comahajournals.org

The dilation of both arterioles is a key aspect of its renoprotective mechanism. Sympathetic nerves, which release norepinephrine, innervate both afferent and efferent arterioles. saudijournals.comahajournals.org By inhibiting N-type calcium channels on these nerve terminals, this compound suppresses norepinephrine release, leading to vasodilation of both vessels. saudijournals.comahajournals.org This action helps to reduce the glomerular capillary pressure and afferent and efferent arteriolar resistances. saudijournals.com Consequently, this leads to a reduction in urinary albumin excretion, a marker of kidney damage. saudijournals.com

In spontaneously hypertensive rats with metabolic syndrome (SHR/ND), a model exhibiting renal injury, this compound was more effective than the L-type blocker amlodipine in suppressing the development of proteinuria. nih.gov This superior effect was linked to the inhibition of N-type calcium channels in podocytes, which are crucial cells in the glomerular filtration barrier. nih.govresearchgate.net this compound treatment in these models also prevented the increase in desmin staining (a marker of podocyte injury) and restored the expression of nephrin (B609532) and podocin. nih.govresearchgate.net Furthermore, it reduced renal angiotensin II content and oxidative stress markers. nih.govresearchgate.net

Table 3: Renoprotective Effects of this compound in Hydronephrotic and Other Renal Injury Models

| Model | Key Finding | Mechanism of Action | Citation(s) |

|---|---|---|---|

| In vivo Hydronephrotic Kidney | Dilation of both afferent and efferent arterioles. | Inhibition of N-type calcium channels on sympathetic nerves, reducing norepinephrine release. | saudijournals.comahajournals.org |

| SHR/ND (Metabolic Syndrome) | Superior reduction of proteinuria compared to amlodipine. | Inhibition of N-type calcium channels in podocytes, reducing podocyte injury and oxidative stress. | nih.govresearchgate.net |

| Dahl Salt-Sensitive Rats | Decreased plasma norepinephrine and renin activity, improved glomerular sclerosis. | Inhibition of sympathetic nerve activity. | ahajournals.org |

Deoxycorticosterone Acetate-Salt (DOCA-Salt) Hypertensive Rat Models

The Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat is a widely utilized model that mimics low-renin hypertension and is characterized by increased sympathetic nervous system activity. nih.govscienceopen.com In this model, uninephrectomized rats treated with DOCA and high salt intake develop hypertension and significant renal damage. scienceopen.comnih.gov

Studies investigating this compound in this model have revealed significant renoprotective effects that appear to be partially independent of systemic blood pressure reduction. In one key study, uninephrectomized DOCA-salt hypertensive rats were treated with this compound (1 mg/kg/day) for four weeks. nih.gov While this dose did not significantly alter the high blood pressure in the DOCA-salt rats, it markedly attenuated the development of proteinuria, glomerulosclerosis, and collagen deposition in the tubulointerstitial area of the kidney. nih.gov Furthermore, this compound treatment suppressed the renal overexpression of mRNA for profibrotic and inflammatory markers, including collagen I/IV and transforming growth factor-β. nih.gov

Mechanistically, this compound's benefits in the DOCA-salt model have been linked to a reduction in oxidative stress. For instance, this compound was found to significantly inhibit the increase in nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase-derived superoxide (B77818) production, an effect not observed with the L-type calcium channel blocker amlodipine. amazonaws.com

Table 1: Effects of this compound in DOCA-Salt Hypertensive Rat Models

| Parameter | Observation in DOCA-Salt Model | Effect of this compound Treatment | Reference |

| Blood Pressure | Elevated | No significant effect on the increase | nih.gov |

| Urinary Protein Excretion | Significantly aggravated | Attenuated the increase | nih.gov |

| Glomerulosclerosis | Increased | Attenuated the increase | nih.gov |

| Tubulointerstitial Collagen | Increased deposition | Attenuated the deposition | nih.gov |

| Renal Oxidative Stress | Increased superoxide production | Inhibited the increase | amazonaws.com |

Impact on Glomerular Capillary Pressure and Arteriolar Resistances

This compound exerts a unique influence on renal microcirculation due to its dual blockade of L-type and N-type calcium channels. saudijournals.comniph.go.jp L-type calcium channels are predominantly located on the afferent (pre-glomerular) arterioles, while sympathetic nerves, which influence both afferent and efferent (post-glomerular) arterioles, rely on N-type calcium channels for norepinephrine release. amazonaws.comsaudijournals.com